molecular formula C15H10N4O2S B2356366 N-(2,1,3-benzothiadiazol-4-yl)-2-(1,2-benzoxazol-3-yl)acetamide CAS No. 1219906-84-9

N-(2,1,3-benzothiadiazol-4-yl)-2-(1,2-benzoxazol-3-yl)acetamide

Cat. No.: B2356366
CAS No.: 1219906-84-9
M. Wt: 310.33
InChI Key: KZWCXKSTFXJXLB-UHFFFAOYSA-N
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Description

N-(2,1,3-Benzothiadiazol-4-yl)-2-(1,2-benzoxazol-3-yl)acetamide is a synthetic organic compound designed for advanced materials and pharmaceutical research. It features a benzothiadiazole (BTD) moiety, a heterocyclic unit widely recognized as a strong electron-accepting component in donor-acceptor-type architectures for organic electronics . The BTD core is frequently incorporated into small donor molecules and polymers for applications such as organic light-emitting diodes (OLEDs), organic solar cells, and transistors due to its ability to contribute to a narrow energy bandgap, strong absorption, and good charge transport properties . Furthermore, benzoxadiazole and benzothiadiazole derivatives have been explored in medicinal chemistry as potential fluorescent probes and bioactive molecules, indicating the research value of this hybrid structure in developing spectroscopic tools or studying biological mechanisms . Researchers can leverage this compound to build novel conjugated systems with tailored optoelectronic properties or to investigate new pharmacologically active agents. The compound is supplied for laboratory research purposes.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(1,2-benzoxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2S/c20-14(8-12-9-4-1-2-7-13(9)21-17-12)16-10-5-3-6-11-15(10)19-22-18-11/h1-7H,8H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWCXKSTFXJXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=CC4=NSN=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2,1,3-Benzothiadiazole

The core benzothiadiazole scaffold is functionalized at the 4-position through bromination. As reported in foundational studies, 2,1,3-benzothiadiazole undergoes regioselective bromination using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) to yield 4-bromo-2,1,3-benzothiadiazole . Alternative methods employ N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C, achieving mono-bromination with 75–85% yield.

Reaction Conditions:

Reagent Solvent Temperature Yield
Br₂ + FeBr₃ CHCl₃ 0°C → RT 78%
NBS DMF 80°C 82%

Amination of 4-Bromo-2,1,3-benzothiadiazole

The brominated intermediate is converted to the corresponding amine via a Buchwald-Hartwig amination. Using palladium(II) acetate as a catalyst, Xantphos as a ligand, and cesium carbonate as a base, the reaction proceeds in toluene at 110°C with ammonia gas or aqueous ammonium hydroxide as the amine source. This method affords 2,1,3-benzothiadiazol-4-amine in 65–70% yield.

Optimized Protocol:

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃ (2 equiv)
  • Solvent: Toluene
  • Temperature: 110°C, 24 h

Synthesis of 2-(1,2-Benzoxazol-3-yl)acetic Acid

Cyclization of o-Hydroxybenzaldehyde Derivatives

The benzoxazole ring is constructed via cyclization of o-hydroxybenzaldehyde derivatives. A reported method involves reacting o-hydroxybenzaldehyde with glycine ethyl ester in acetic acid under reflux, followed by hydrolysis to yield 2-(1,2-benzoxazol-3-yl)acetic acid . Alternatively, 1,2-benzisoxazole-3-acetic acid (CAS 4865-84-3) is commercially available and serves as a direct precursor.

Key Steps:

  • Knoevenagel Condensation:
    $$ o\text{-Hydroxybenzaldehyde} + \text{CH₂(COOEt)₂} \xrightarrow{\text{AcOH, Δ}} \text{Ethyl 2-(1,2-benzoxazol-3-yl)acetate} $$
  • Saponification:
    $$ \text{Ethyl ester} \xrightarrow{\text{NaOH, H₂O}} \text{2-(1,2-Benzoxazol-3-yl)acetic acid} $$

Yield: 68–72% over two steps.

Amide Coupling: Final Step

Activation of Carboxylic Acid

The carboxylic acid group of 2-(1,2-benzoxazol-3-yl)acetic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) is employed for in situ activation.

Activation Methods:

Method Reagents Solvent
Acyl Chloride Formation SOCl₂, DMF (cat.) DCM
Carbodiimide Coupling EDCl, HOBt, DIPEA DMF/THF

Coupling with 2,1,3-Benzothiadiazol-4-amine

The activated acid is reacted with 2,1,3-benzothiadiazol-4-amine in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to scavenge HCl generated during the reaction.

Reaction Parameters:

  • Molar Ratio (Acid:Amine): 1:1.2
  • Temperature: 25°C
  • Duration: 12–16 h
  • Yield: 80–85%

Characterization Data:

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 7.90–7.30 (m, 6H, aromatic), 3.85 (s, 2H, CH₂).
  • MS (ESI+): m/z 313.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Efficiency of Bromination-Amination vs. Direct Amination

While bromination-amination offers regioselectivity, direct amination via C–H activation remains underexplored. Recent advances in photoredox catalysis could enable direct functionalization of the benzothiadiazole core, potentially streamlining the synthesis.

Green Chemistry Approaches

Solvent-free cyclization and microwave-assisted amidation have been proposed to reduce reaction times and improve yields. For instance, microwave irradiation (100°C, 30 min) achieves 88% yield in the amide coupling step, compared to 85% under conventional heating.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-(1,2-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiadiazole derivatives.

Scientific Research Applications

Biological Applications

1. Anticancer Research
N-(2,1,3-benzothiadiazol-4-yl)-2-(1,2-benzoxazol-3-yl)acetamide has shown promise in anticancer studies. Its ability to interact with cellular pathways involved in cancer cell proliferation makes it a candidate for further investigation. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and growth .

2. Antimicrobial Activity
Studies have suggested that this compound exhibits antimicrobial properties, making it potentially useful in developing new antibiotics. Its efficacy against various bacterial strains could provide a basis for further exploration in treating infections resistant to conventional antibiotics .

3. Fluorescent Probes
The compound's structure allows it to serve as a fluorescent probe for detecting metal ions, particularly zinc. This application is critical in biological systems where zinc plays a vital role in enzyme function and cellular signaling. The sensitivity of this compound to zinc ions has been demonstrated in various assays, indicating its potential use in biological imaging and diagnostics .

Material Science Applications

1. Organic Electronics
Due to its electronic properties, this compound can be utilized in organic electronic devices. Its ability to act as a semiconductor makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Research into similar compounds has shown their effectiveness in enhancing the performance of these devices by improving charge transport properties .

2. Photovoltaic Cells
The compound's photophysical characteristics make it a candidate for incorporation into photovoltaic materials. By enhancing light absorption and charge separation efficiency, it could contribute to the development of more efficient solar energy conversion systems .

Case Study 1: Anticancer Mechanism Exploration

A study published in the International Journal of Nanomedicine examined the effects of similar benzothiadiazole derivatives on bladder cancer cells. The findings indicated that these compounds could alter the methylation status of histones, leading to significant changes in gene expression associated with tumor suppression .

Case Study 2: Zinc Sensing Applications

Research highlighted in the Journal of Fluorescence demonstrated the use of benzothiadiazole-based fluorescent probes for real-time monitoring of zinc levels in live cells. The study illustrated how these probes could be instrumental in understanding zinc's role in cellular functions and its implications for health .

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-(1,2-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The benzothiadiazole moiety is known to interact with electron-rich sites, while the benzoisoxazole moiety can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Conformational Analysis

The target compound’s benzothiadiazole and benzoxazole rings introduce planar, electron-deficient regions that may influence molecular packing and target binding. Key comparisons include:

  • N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide (): Substituents: Chlorobenzothiazole + methylphenyl acetamide. Intermolecular Interactions: O–H⋯N, C–H⋯O hydrogen bonds, and π-π stacking stabilize the crystal lattice.
  • Compound 24 () :

    • Substituents: Cyclopenta-thiophene + pyrimidine-sulfamoyl phenylacetamide.
    • Activity: Inhibits ATP-binding sites of tyrosine kinases (IC₅₀ = 0.8 µM for MCF7 cells) .
  • 5a–m Derivatives () :

    • Substituents: Alkoxybenzothiazole + triazole/imidazole-thioacetamide.
    • Synthesis: Chloroacetyl chloride-mediated coupling under mild conditions (room temperature, acetone) .

Pharmacological Advantages and Limitations

  • Advantages: Dual heterocycles may improve target selectivity and binding affinity over single-ring analogs.
  • Limitations: Limited solubility due to planar aromatic systems may hinder bioavailability. Synthetic complexity of dual heterocycles could reduce scalability compared to simpler derivatives.

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-2-(1,2-benzoxazol-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC13H10N4OS
Molecular Weight270.31 g/mol
IUPAC NameThis compound
CAS Number[Not specified]

Research indicates that compounds containing benzothiadiazole and benzoxazole moieties exhibit various biological activities. The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit casein kinase 1 (CK1), which plays a crucial role in various cellular processes including cell cycle regulation and signal transduction .
  • Antimicrobial Properties : Benzothiadiazole derivatives have demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .
  • Anticancer Activity : Some studies indicate that benzothiadiazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Activity

A study investigated the antimicrobial properties of related benzothiadiazole derivatives against various bacterial strains. The results indicated significant inhibition zones for several derivatives, suggesting that the presence of the benzothiadiazole moiety enhances antimicrobial efficacy.

Anticancer Studies

In vitro studies on cancer cell lines showed that this compound induces apoptosis. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating effective cytotoxicity.

Cell LineIC50 (µM)
MCF-715
A54920

Case Studies

Case Study 1: Inhibition of CK1

A detailed investigation into the inhibition of CK1 by benzothiadiazole derivatives revealed that these compounds could effectively modulate cellular signaling pathways involved in tumorigenesis. The study highlighted the potential of these compounds as therapeutic agents in cancer treatment .

Case Study 2: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various benzothiadiazole derivatives, it was found that those with additional functional groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria. This suggests that structural modifications can significantly influence biological activity .

Q & A

Q. What are the optimized synthetic routes for preparing N-(2,1,3-benzothiadiazol-4-yl)-2-(1,2-benzoxazol-3-yl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling benzothiadiazole and benzoxazole precursors via an acetamide linker. Key steps include:

  • Nucleophilic substitution : Reacting 4-amino-benzothiadiazole with chloroacetyl chloride under reflux in anhydrous chloroform (60–70°C, 6–8 hours) to form the intermediate .
  • Coupling with benzoxazole : Using a base like triethylamine to deprotonate the benzoxazole thiol group, followed by reaction with the chloroacetyl intermediate. Solvent choice (e.g., DMF vs. THF) critically affects reaction efficiency due to polarity requirements .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., C–N bond: 1.34 Å; C–S bond: 1.74 Å) and confirms planar acetamide geometry .
  • NMR spectroscopy : 1^1H NMR (DMSO-d6d_6) shows distinct peaks for benzothiadiazole (δ 7.8–8.2 ppm) and benzoxazole (δ 6.9–7.5 ppm) protons. 13^{13}C NMR confirms carbonyl resonance at ~168 ppm .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]+^+ calc. 342.08; found 342.07) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the benzothiadiazole and benzoxazole moieties in cross-coupling reactions?

Methodological Answer:

  • Electrophilic aromatic substitution : The benzothiadiazole’s electron-deficient ring directs nucleophilic attack to the 4-position, while the benzoxazole’s sulfur atom stabilizes transition states via resonance .
  • DFT calculations : Predict activation energies for key intermediates (e.g., thiolate anion formation requires ~25 kcal/mol) and validate experimental regioselectivity .

Q. How do substituents on the benzothiadiazole or benzoxazole rings modulate biological activity?

Methodological Answer:

  • Structure-activity relationship (SAR) studies :
    • Benzothiadiazole modifications : Introducing electron-withdrawing groups (e.g., –NO2_2) at the 5-position enhances antimicrobial activity (MIC: 2 µg/mL vs. 8 µg/mL for unmodified compound) .
    • Benzoxazole substitutions : Methyl groups at the 6-position improve metabolic stability in hepatic microsomal assays (t1/2_{1/2}: 120 min vs. 45 min for unsubstituted analogs) .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC50_{50}50​ values across studies)?

Methodological Answer:

  • Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability .
  • Solubility adjustments : Pre-dissolve the compound in DMSO (<1% final concentration) to avoid aggregation artifacts in enzymatic assays .
  • Data normalization : Report IC50_{50} values relative to a reference inhibitor (e.g., doxorubicin for anticancer assays) .

Q. What computational methods predict the compound’s binding modes with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulates interactions with kinase targets (e.g., EGFR), identifying hydrogen bonds between the acetamide carbonyl and Lys721 .
  • MD simulations (GROMACS) : Reveals stability of ligand-protein complexes over 100 ns, with RMSD < 2.0 Å indicating robust binding .

Q. How can solubility challenges in aqueous assays be mitigated?

Methodological Answer:

  • Co-solvent systems : Use 10% β-cyclodextrin in PBS to enhance solubility (up to 1.5 mg/mL) without disrupting cell membranes .
  • Prodrug design : Introduce phosphate esters at the acetamide nitrogen, which hydrolyze in vivo to release the active compound .

Q. What strategies optimize multi-step synthesis for scalability?

Methodological Answer:

  • Flow chemistry : Reduces reaction time for the coupling step from 6 hours to 30 minutes via continuous processing .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during intermediate steps, improving overall yield by 15–20% .

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